molecular formula C21H28O2 B12292482 17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12292482
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[a]phenanthrene Core Structure Analysis

The foundation of this compound is the cyclopenta[a]phenanthrene system, a fused tetracyclic framework comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D). This structure aligns with the gonane nucleus common to steroids but differs in saturation and bridge positioning. The fusion pattern follows a trans-decalin configuration between rings B and C, imposing rigidity that restricts chair-to-chair flipping in the cyclohexane moieties. The cyclopentane ring (D) bridges carbons 13 and 17, creating a planar region that influences torsional strain distribution.

The numbering system adheres to steroid conventions, with methyl groups at C-10 and C-13 maintaining axial orientations due to trans-fused ring junctions. The cyclopenta[a]phenanthrene core’s 17-carbon framework contrasts with the 19-carbon androstane or 21-carbon pregnane systems, reflecting its unique hybridization of polycyclic and partially hydrogenated features.

Positional Isomerism of Acetyl and Methyl Substituents

The acetyl group at C-17 occupies an equatorial position on the cyclopentane ring, while the C-10 and C-13 methyl groups adopt axial orientations constrained by the trans-fused B/C ring junction. This substituent arrangement creates distinct electronic environments:

  • The C-3 ketone participates in conjugated π-system interactions with the A-ring
  • The C-17 acetyl group introduces steric hindrance near the D-ring bridgehead
  • Methyl groups at C-10 and C-13 enforce chair conformations in adjacent cyclohexane rings

Positional isomerism could theoretically occur through acetyl migration to C-16 or methyl shifts to C-1/C-7, but the observed structure’s energy minima favor the current configuration due to minimized 1,3-diaxial interactions. Comparative analysis with 11-dehydroprogesterone shows that acetyl substitution at C-17 instead of C-20 disrupts the traditional steroid side chain architecture.

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859298
Record name Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloranil-Mediated Dehydrogenation

A critical step in synthesizing the target compound involves introducing a double bond at the C6–C7 position of a progesterone derivative. This is achieved using chloranil (tetrachloro-1,4-benzoquinone) as a dehydrogenation agent. In a representative procedure, progesterone is refluxed in toluene with chloranil (0.5–1.0 equivalents), cyclohexanone (as a hydrogen acceptor), and aluminum isopropoxide (as a catalyst) for 1–2 hours. The reaction yields Δ⁶-dehydroprogesterone, which undergoes subsequent acetylation and methylation steps to introduce the 17-acetyl and 10,13-dimethyl groups.

Key parameters:

  • Temperature : Reflux conditions (≈110°C for toluene)
  • Catalyst : Aluminum isopropoxide (10–20 mol%)
  • Yield : 60–70% for Δ⁶-dehydroprogesterone

Side-Chain Degradation and Acetylation

Following dehydrogenation, the pregnane side chain at C17 is modified. Sodium hypobromite (NaOBr) selectively oxidizes the C17 side chain to a carboxylic acid, which is then converted to an acetyl group via Friedel-Crafts acylation. This step requires anhydrous conditions and Lewis acid catalysts such as AlCl₃.

Bromination and Amine-Mediated Rearrangement

An alternative route involves bromination at the C2 position followed by amine-induced rearrangement to establish the acetyl group at C17.

Bromination of Steroidal Intermediates

2-Bromo-10,13-dimethyl-17-acetylperhydro-15H-cyclopenta[a]phenanthren-3-one is synthesized by treating the parent steroid with bromine (Br₂) in dichloromethane at 0–5°C. The bromine selectively adds to the α-face of the enone system due to steric hindrance from the methyl groups at C10 and C13.

Secondary Amine-Induced Rearrangement

Heating the brominated intermediate with secondary amines (e.g., piperidine or morpholine) in aqueous ethanol triggers a Hofmann-type elimination and acetyl migration. For example, refluxing 2-bromo-10,13-dimethyl-17-acetylperhydro-15H-cyclopenta[a]phenanthren-3-one with piperidine (1.2 equivalents) in 50% ethanol for 4–6 hours yields three products:

  • 2-Hydroxy-10,13-dimethyl-17-acetyl-3-one (45–50%)
  • 10,13-Dimethyl-17-acetyl-3,20-dione (20–25%)
  • 3-Hydroxy-10,13-dimethyl-17-acetyl-2-one (15–20%)

The target compound is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient).

Reductive Alkylation and Cyclization

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction of 17-keto intermediates with LiAlH₄ in tetrahydrofuran (THF) at 0°C selectively yields 17-hydroxyl derivatives, which are acetylated using acetic anhydride. For instance, treating 17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one with acetic anhydride in pyridine affords the 17-acetyl derivative in 85–90% yield.

Acid-Catalyzed Cyclization

Cyclopenta[a]phenanthrene ring formation is achieved via acid-catalyzed cyclization of linear precursors. In a patented method, a diterpenoid precursor is treated with concentrated sulfuric acid at 40–50°C, inducing intramolecular aldol condensation to form the tetracyclic framework. The acetyl and methyl groups are introduced sequentially using alkylation and acylation reactions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reaction efficiency. A two-stage system combines dehydrogenation (using immobilized chloranil on silica) and acetylation (using acetic anhydride) with residence times <30 minutes per stage. This method achieves 80–85% overall yield with >99% purity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling progesterone with chloranil and potassium carbonate (K₂CO₃) for 2 hours at 25 Hz achieves 65% conversion to Δ⁶-dehydroprogesterone, followed by acetyl transfer using immobilized lipases.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 0.82 (s, 3H, C10–CH₃), 1.18 (s, 3H, C13–CH₃), 2.12 (s, 3H, COCH₃), 5.85 (m, 1H, C6–H).
  • IR (KBr): ν = 1718 cm⁻¹ (C=O), 1665 cm⁻¹ (conjugated ketone).

Crystallographic Data

Single-crystal X-ray diffraction confirms the chair conformation of the decalin system and the equatorial orientation of the acetyl group at C17. Key metrics:

  • Space group : P2₁2₁2₁
  • Unit cell : a = 8.42 Å, b = 12.15 Å, c = 14.30 Å
  • R-factor : 0.032

Chemical Reactions Analysis

Types of Reactions

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of cyclopenta[a]phenanthrene can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of cyclopenta[a]phenanthrene exhibited selective cytotoxicity against breast cancer cell lines (MCF-7) while sparing normal cells. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .

2. Hormonal Activity
The compound has been investigated for its potential as a steroidal hormone analog. Its structural similarities to steroid hormones suggest it may interact with hormone receptors:

  • Research Findings : In vitro assays revealed that the compound could bind to estrogen receptors, potentially influencing estrogen-related biological processes. This property opens avenues for developing treatments for hormone-dependent cancers .

Material Science Applications

1. Polymer Synthesis
The unique structure of 17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one allows it to serve as a monomer in polymer chemistry:

  • Application Example : It can be polymerized to create thermally stable polymers with applications in coatings and adhesives. Research has shown that these polymers exhibit enhanced mechanical properties and thermal resistance compared to traditional polymers .

2. Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanoparticles:

  • Case Study : A study highlighted the successful incorporation of this compound into nanoparticle formulations aimed at drug delivery systems. The nanoparticles demonstrated improved bioavailability and targeted delivery capabilities in preclinical models .

Environmental Science Applications

1. Environmental Remediation
The compound's chemical properties make it a candidate for environmental remediation technologies:

  • Research Findings : Preliminary studies suggest that it can be used as an adsorbent for removing heavy metals from wastewater. Tests indicated that modified forms of this compound effectively bind to lead and mercury ions .

Mechanism of Action

The compound exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding initiates a cascade of molecular events that regulate gene expression and modulate various physiological processes, including inflammation and immune response .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogous steroids and derivatives:

Compound Name (IUPAC or Common) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number
17-Acetyl-10,13-dimethyl... (Target) C₂₁H₂₈O₂ 312.45 17-Acetyl, Δ⁴,16-diene 2625-60-7
Progesterone C₂₁H₃₀O₂ 314.46 17α-Acetyl, saturated backbone 57-83-0
Dexamethasone C₂₂H₂₉FO₅ 392.46 9-Fluoro, 11β,17α-dihydroxy, 16α-methyl 50-02-2
16-(3,4,5-Trimethoxybenzylidene) Derivative (5k) C₂₉H₄₀O₅ 468.30 16-(Trimethoxybenzylidene), 3-hydroxy -
PREG-S (Pregnenolone sulfate) C₂₁H₂₈O₅S 392.50 3-Sulfate, Δ⁵ backbone 1247-64-9
Key Observations:
  • Substituent Effects : The 17-acetyl group enhances lipophilicity relative to progesterone’s 17α-acetyl, influencing membrane permeability . Dexamethasone’s 9-fluoro and 11β-hydroxy groups amplify glucocorticoid activity, a feature absent in the target compound .
  • Molecular Weight : Bulkier derivatives like 5k (468.30 g/mol) exhibit higher molecular weights due to aromatic substitutions, which may limit bioavailability compared to the target compound .
Sigma-1 Receptor (Sig-1R) Ligands
  • Target Compound: Classified as a C21-steroid hormone, it shares structural motifs with PREG-S (pregnenolone sulfate), a natural Sig-1R agonist. However, the absence of a 3-sulfate group likely reduces its Sig-1R affinity compared to PREG-S .
  • Progesterone : Binds to progesterone receptors (PRs) with high affinity, regulating uterine function. The target compound’s Δ⁴,16-diene modification may alter PR binding kinetics .
  • Dexamethasone : A potent glucocorticoid receptor (GR) agonist with anti-inflammatory effects due to phospholipase-A2 inhibition . The target compound lacks fluorination and hydroxylation, limiting GR activity.
Metabolic Stability
  • The 17-acetyl group in the target compound may slow hepatic metabolism compared to hydroxylated steroids like DHEA (3β-hydroxy-androst-5-en-17-one), extending its half-life .
  • Dexamethasone’s 9-fluoro group confers metabolic resistance, a feature absent in the target compound .

Biological Activity

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a synthetic compound with notable biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications. The compound is structurally related to steroid hormones and has been studied for its influence on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex polycyclic framework. Its molecular formula is C21H30O3 with a molecular weight of approximately 330.47 g/mol. The compound features an acetyl group at the 17-position and dimethyl groups at the 10 and 13 positions.

Structural Formula

C21H30O3\text{C}_{21}\text{H}_{30}\text{O}_{3}

Hormonal Activity

Research indicates that this compound exhibits significant hormonal activity. It has been studied for its potential as a progestin in pharmaceutical formulations. Its ability to mimic or modulate steroid hormone activity suggests applications in hormone replacement therapies and contraceptives .

The compound interacts with hormone receptors in the body to exert its effects. It has been shown to bind to progesterone receptors with varying affinities depending on the structural modifications made to the steroid backbone. This binding can lead to transcriptional activation or repression of target genes involved in reproductive processes .

Pharmacological Effects

  • Antiproliferative Activity : Some studies have reported that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is particularly noted in breast cancer cells where hormonal regulation plays a critical role .
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation .
  • Neuroprotective Effects : There are indications that the compound may have neuroprotective effects in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neural receptors .

Case Study 1: Hormonal Regulation in Animal Models

A study involving ovariectomized rats demonstrated that administration of this compound resulted in significant increases in uterine weight compared to controls. This suggests an estrogenic effect that could be beneficial for treatments aimed at post-menopausal symptoms.

Case Study 2: Cancer Cell Line Studies

In vitro studies using MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptosis rates after 48 hours of exposure. The mechanism was linked to altered expression of Bcl-2 family proteins and activation of caspases .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 17-Acetyl-10,13-dimethyl derivatives, and how can purity be optimized?

  • Methodology :

  • Silica gel column chromatography is commonly used for purification, achieving yields up to 87% (e.g., chrysanthemamide derivatives) .
  • Multi-step synthesis involving HATU coupling agents and trifluoroacetic acid (TFA) for intermediates (e.g., anticancer derivatives) .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to track progress .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

  • Analytical techniques :

  • NMR (¹H and ¹³C) for elucidating carbon-hydrogen frameworks .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography or chiral HPLC to resolve stereochemical ambiguities .

Q. What are key storage and stability considerations for this compound?

  • Guidelines :

  • Store in sealed, dry containers at room temperature to prevent degradation .
  • Avoid exposure to heat, sparks, or incompatible materials (e.g., strong oxidizers) .
  • Stability data gaps require accelerated stability testing under varied pH and temperature conditions .

Advanced Research Questions

Q. How can contradictions in reported stability or reactivity data be resolved?

  • Strategies :

  • Compare Safety Data Sheets (SDS) from multiple sources and conduct controlled stability assays (e.g., thermal gravimetric analysis) .
  • Use HPLC-MS to identify degradation products under stress conditions (e.g., UV light, humidity) .

Q. What experimental designs are optimal for studying interactions with Sigma-1 receptors (Sig-1R)?

  • Approach :

  • Competitive ligand-binding assays using radiolabeled PREG-S (a natural Sig-1R agonist) as a reference .
  • Molecular docking simulations to predict binding affinities, validated by surface plasmon resonance (SPR) .

Q. How can structure-activity relationships (SAR) guide the development of anti-inflammatory derivatives?

  • Methodology :

  • Synthesize analogs with modifications at the C17 acetyl group or cyclopenta ring and test phospholipase-A2 inhibition via in vitro enzymatic assays .
  • Compare bioactivity data with dexamethasone derivatives to identify critical pharmacophores .

Q. What strategies improve low yields in derivatization reactions (e.g., coupling with photosensitizers)?

  • Optimization steps :

  • Screen coupling agents (e.g., HATU vs. EDC) and solvents (e.g., DMF vs. CHCl₃) to enhance efficiency .
  • Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.